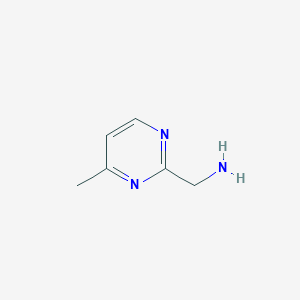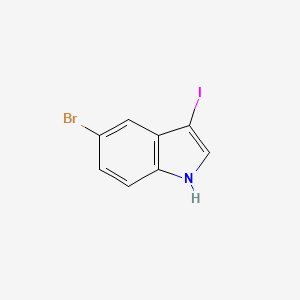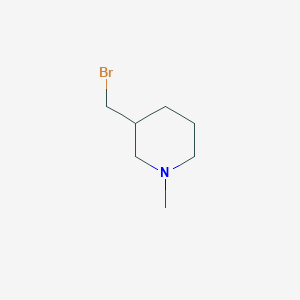
Sodium 3-amino-7-sulfonaphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-amino-7-sulfonaphthalene-2-sulfonate, often referred to as S3AS, is a sulfonated aromatic compound that has been used in a variety of scientific research applications. It is a highly soluble, water-soluble compound that has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Research has demonstrated the use of naphthalene sulfonic acid derivatives in the synthesis and characterization of new polymeric materials. For example, electrochemical oxidative polymerization of sodium 4-amino-3-hydroxynaphthalene-1-sulfonate, a compound related to Sodium 3-amino-7-sulfonaphthalene-2-sulfonate, has been used to synthesize semiconducting, electroactive, water-soluble polymeric materials. These materials have been characterized by various spectroscopic techniques, indicating potential applications in electronics and materials science (Ćirić-Marjanović et al., 2006).
Environmental Applications
In environmental applications, derivatives of this compound have been utilized in the treatment of industrial effluents. A study investigated the removal of specific dyes from synthesized and real effluents through electrocoagulation using solar cells, highlighting the potential for energy-efficient wastewater treatment processes. This demonstrates the compound's relevance in developing sustainable environmental remediation technologies (Pirkarami et al., 2013).
Analytical Chemistry
In the field of analytical chemistry, sodium sulfonate derivatives have been employed as reagents for the analysis of amines and amino acids. Sodium benzoxazole-2-sulfonate, for instance, has been used to form fluorescent derivatives of amines and amino acids for HPLC analysis with fluorescence or UV detection. This application is crucial for biochemical analysis and pharmaceutical research, offering a method for the sensitive and selective detection of these biomolecules (Idowu & Adewuyi, 1993).
Supramolecular Chemistry
This compound derivatives have also found applications in supramolecular chemistry. Metal sulfonatocalix[4,5]arene complexes have been synthesized, demonstrating the compound's utility in constructing layered structures, capsules, and spheres through self-assembly. These structures have potential applications in materials science, catalysis, and drug delivery systems, showcasing the versatility of sulfonate derivatives in designing complex molecular architectures (Atwood et al., 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-amino-7-sulfonaphthalene-2-sulfonate involves the sulfonation of 3-amino-7-nitronaphthalene followed by reduction of the nitro group to an amino group and subsequent sulfonation of the amino group.", "Starting Materials": [ "3-amino-7-nitronaphthalene", "Sulfuric acid", "Sodium nitrate", "Sodium sulfite", "Sodium hydroxide", "Sodium carbonate" ], "Reaction": [ "Step 1: Sulfonation of 3-amino-7-nitronaphthalene using sulfuric acid and sodium nitrate to form 3-amino-7-nitronaphthalene-2-sulfonic acid", "Step 2: Reduction of the nitro group to an amino group using sodium sulfite and sodium hydroxide to form 3-amino-7-naphthalenesulfonic acid", "Step 3: Sulfonation of the amino group using sulfuric acid and sodium carbonate to form Sodium 3-amino-7-sulfonaphthalene-2-sulfonate" ] } | |
Número CAS |
5332-41-2 |
Fórmula molecular |
C10H8NNaO6S2 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
sodium;6-amino-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Clave InChI |
SBRWTQONIUBBNF-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |
Números CAS relacionados |
5332-41-2 135-50-2 79873-40-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)






![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)


